N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole core. This can be achieved by cyclization of 2-aminophenol with aldehydes or ketones under acidic conditions . The resulting benzoxazole intermediate is then subjected to further functionalization to introduce the naphthalene and carboxamide groups. Industrial production methods often employ catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the efficiency and yield of the reactions .
Chemical Reactions Analysis
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide can be compared with other similar compounds, such as:
5-Amino-2-(1,3-benzoxazol-2-yl)phenol: This compound shares the benzoxazole core but differs in its functional groups.
N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide: This compound contains both benzoxazole and benzothiazole moieties, offering different chemical properties.
Properties
Molecular Formula |
C25H17ClN2O2 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide |
InChI |
InChI=1S/C25H17ClN2O2/c1-15-12-13-16(25-28-21-10-2-3-11-23(21)30-25)14-22(15)27-24(29)19-8-4-7-18-17(19)6-5-9-20(18)26/h2-14H,1H3,(H,27,29) |
InChI Key |
DPYAOBZCHYUNLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CC5=C4C=CC=C5Cl |
Origin of Product |
United States |
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